molecular formula C20H20FN5OS B6558026 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one CAS No. 1040652-76-3

2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B6558026
CAS No.: 1040652-76-3
M. Wt: 397.5 g/mol
InChI Key: JJMCLMZEHQESNQ-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a thiazole core substituted with a 4-fluorophenylamino group and a piperazine-ethanone moiety linked to a pyridinyl ring. The thiazole ring (a sulfur- and nitrogen-containing heterocycle) is known for its role in enhancing metabolic stability and binding affinity in drug design . The pyridin-2-yl-piperazine segment contributes to solubility and receptor-binding versatility, as piperazine derivatives are common in CNS-targeting agents and kinase inhibitors .

Properties

IUPAC Name

2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5OS/c21-15-4-6-16(7-5-15)23-20-24-17(14-28-20)13-19(27)26-11-9-25(10-12-26)18-3-1-2-8-22-18/h1-8,14H,9-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMCLMZEHQESNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CSC(=N3)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H19FN4OSC_{18}H_{19}FN_4OS, characterized by a thiazole ring and various functional groups that contribute to its biological activity. The presence of the 4-fluorophenyl group and piperazine moiety enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in disease processes. For example, it may act as an inhibitor of bacterial enzymes, contributing to its antimicrobial effects, or interfere with signaling pathways critical for cancer cell proliferation.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity Data

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli31.25 µg/mL
This compoundS. aureus15.62 µg/mL

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)
This compoundHeLa10.5
2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-y}-1-[4-(pyridin-2-y)piperazin-1-y]ethan-1-oneMCF78.3

Study on Antidepressant Effects

A related study evaluated the effects of similar compounds on serotonin reuptake inhibition, which is crucial for antidepressant activity. The study found that compounds with similar structural motifs exhibited significant inhibition of serotonin transporters, suggesting potential antidepressant properties.

In Vivo Studies

In vivo studies using animal models have demonstrated that thiazole derivatives can reduce tumor growth and enhance survival rates in cancer-bearing mice. These studies provide crucial insights into the therapeutic potential of such compounds in clinical settings.

Comparison with Similar Compounds

Key Observations :

  • Thiazole vs.
  • Linker Flexibility: The ethanone linker in the target compound and BF22546 allows conformational rigidity compared to the ethane-amine linker in , which may impact target selectivity.

Piperazine Substituent Variations

Piperazine modifications significantly alter physicochemical and pharmacological properties:

  • Pyridin-2-yl (Target Compound) : Enhances basicity and solubility due to the pyridine nitrogen, favoring interactions with polar enzyme pockets .
  • Trifluoromethylphenyl (Compound 21 in ) : The electron-withdrawing CF₃ group increases lipophilicity and may improve blood-brain barrier penetration but reduces aqueous solubility .
  • Benzhydryl (CAS 551921-46-1 ) : Bulky substituents like benzhydryl improve receptor affinity via hydrophobic interactions but may limit bioavailability .

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